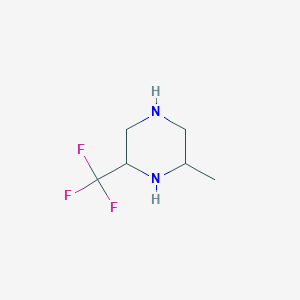
2-Methyl-6-(trifluoromethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(trifluoromethyl)piperazine is a chemical compound with the molecular formula C6H11F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group attached to the piperazine ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of substituted piperazines .
化学反応の分析
Types of Reactions: 2-Methyl-6-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
2-Methyl-6-(trifluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are often explored for their pharmacological properties, such as acting as enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
2-Methylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)piperazine: Similar structure but without the methyl group at the 2-position.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a piperazine ring.
Uniqueness: 2-Methyl-6-(trifluoromethyl)piperazine is unique due to the presence of both a methyl and a trifluoromethyl group on the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
1196153-83-9 |
|---|---|
分子式 |
C6H11F3N2 |
分子量 |
168.16 g/mol |
IUPAC名 |
2-methyl-6-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C6H11F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10-11H,2-3H2,1H3 |
InChIキー |
BIXCFLFQGYIJAW-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC(N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















